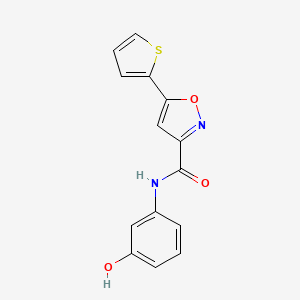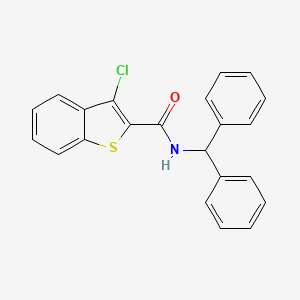
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
説明
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound has gained significant attention due to its potential applications in cancer research, immunology, and neurology.
科学的研究の応用
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been extensively used in scientific research as a selective inhibitor of PI3Ks. PI3Ks are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurological disorders.
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This compound has been used to investigate the role of PI3K signaling in various cellular processes and disease models. For example, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been used to study the role of PI3K signaling in cancer cell growth, apoptosis, and metastasis. It has also been used to investigate the role of PI3K signaling in T cell activation and differentiation, as well as in the regulation of synaptic plasticity and neuronal survival.
作用機序
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide acts as a competitive inhibitor of ATP binding to the catalytic domain of PI3Ks. This compound binds to the ATP-binding pocket of PI3Ks and prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors, including Akt, mTOR, and PDK1, which regulate various cellular processes.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and suppress metastasis. In T cells, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit T cell activation and differentiation, as well as cytokine production. In neurons, this compound has been shown to regulate synaptic plasticity and promote neuronal survival.
実験室実験の利点と制限
N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PI3Ks and does not affect other kinases or signaling pathways. This compound has been extensively used in scientific research and has a well-established mechanism of action. However, there are also some limitations to using N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments. This compound has been shown to have off-target effects at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in scientific research. One potential application is in the development of new cancer therapies. PI3K signaling is a promising target for cancer therapy, and N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has shown efficacy in preclinical models of cancer. However, the development of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide as a clinical drug has been hampered by its off-target effects and poor pharmacokinetics. Therefore, there is a need to develop more potent and selective PI3K inhibitors with better pharmacological properties.
Another potential application of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is in the study of neurodegenerative diseases. PI3K signaling has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to promote neuronal survival and regulate synaptic plasticity, making it a promising candidate for the development of new therapies for these disorders.
In conclusion, N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has been widely used in scientific research as a selective inhibitor of PI3Ks. This compound has potential applications in cancer research, immunology, and neurology. Further research is needed to develop more potent and selective PI3K inhibitors with better pharmacological properties and to explore the potential therapeutic applications of N-(3-hydroxyphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in various diseases.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-4-1-3-9(7-10)15-14(18)11-8-12(19-16-11)13-5-2-6-20-13/h1-8,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFVKBBDZCEXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49715771 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-Hydroxyphenyl)-5-(thiophen-2-YL)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)
![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)


![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)
![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)